molecular formula C25H25NO2 B5111330 N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide

Cat. No. B5111330
M. Wt: 371.5 g/mol
InChI Key: WPGMCEKTWKYFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNTX belongs to the class of opioids and is a selective antagonist of the mu-opioid receptor.

Mechanism of Action

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is involved in the modulation of pain, reward, and addiction. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide binds to the mu-opioid receptor and prevents the activation of the receptor by endogenous opioids or exogenous opioids. This results in the reduction of pain and the prevention of opioid-induced constipation.
Biochemical and Physiological Effects:
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been found to be effective in reducing pain and opioid-induced constipation without affecting the analgesic efficacy of opioids. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor, its favorable safety profile, and its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. However, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has some limitations, including its high cost and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide. These include exploring the potential therapeutic applications of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide in other conditions, such as neuropathic pain, inflammatory pain, and substance use disorders. In addition, further research is needed to fully understand the mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide and to develop more efficient synthesis methods for the compound. Finally, the development of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide analogs with improved selectivity and efficacy could lead to the development of new and more effective treatments for pain management and opioid-induced constipation.
Conclusion:
In conclusion, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide is a selective antagonist of the mu-opioid receptor and has a favorable safety profile. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor and its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide involves the reaction of 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenol with 2,2-diphenylacetyl chloride in the presence of a base. The reaction yields N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in pain management, opioid-induced constipation, and cancer-related pain. N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been shown to be effective in reducing opioid-induced constipation without affecting the analgesic efficacy of opioids. In addition, N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide has been found to be effective in reducing cancer-related pain, especially in patients with advanced cancer.

properties

IUPAC Name

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,16-17,24H,8-9,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGMCEKTWKYFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2,2-diphenylacetamide

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